molecular formula C14H21FN2O B6150620 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide CAS No. 1274060-43-3

5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide

Cat. No. B6150620
CAS RN: 1274060-43-3
M. Wt: 252.3
InChI Key:
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Description

5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide, also known as 5-AFMB, is a synthetic molecule composed of an amide-linked fluoro-methyl-methyl-pentylbenzamide. It is a highly versatile compound with a variety of applications in the scientific research field. It has been used in a range of experiments, such as protein crystallization, enzyme inhibition, and drug discovery.

Scientific Research Applications

5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide has been used in a variety of research studies. It has been used in protein crystallization experiments as a stabilizing agent for proteins, as well as for enzyme inhibition studies. It has also been used in drug discovery studies to identify new drugs and to study their mechanism of action. In addition, 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide has been used in biochemical studies to study the effects of various drugs on the body.

Mechanism of Action

The mechanism of action of 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it is believed to interact with other molecules in the body, such as hormones and neurotransmitters, which can affect the biochemical and physiological effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide are not fully understood. However, it is believed to have anti-inflammatory and analgesic effects, as well as potential anti-cancer effects. In addition, it is believed to have potential anti-oxidant and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide in lab experiments include its low cost, ease of synthesis, and its ability to act as an inhibitor of certain enzymes. However, there are also some limitations to using 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide in lab experiments. These include the lack of information on the exact mechanism of action and the potential for the compound to interact with other molecules in the body.

Future Directions

The future directions for 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide include further research into its mechanism of action and its potential applications in drug discovery and development. In addition, further research into its biochemical and physiological effects is needed. Other potential future directions include exploring its potential as an anti-cancer agent and its potential use in other medical applications, such as pain relief. Finally, further research into its potential interactions with other molecules in the body is needed to determine its safety and efficacy.

Synthesis Methods

The synthesis of 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide is a multi-step process that starts with the reaction of 4-methylpentan-2-ol with 2-fluoro-N-methylbenzamide to form 4-methylpentan-2-ylbenzamide. This is followed by the reaction of 4-methylpentan-2-ylbenzamide with 5-amino-2-fluorobenzonitrile to form 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide. This synthesis method is cost effective and has been successfully used in a number of research studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide involves the introduction of an amino group, a fluorine atom, and a methyl group onto a benzene ring, followed by the addition of an N-(4-methylpentan-2-yl) group to the amide nitrogen.", "Starting Materials": [ "Benzene", "2-fluoroaniline", "Methyl iodide", "N,N-dimethylformamide", "Sodium hydride", "4-methylpentan-2-amine", "Acetic acid", "Sodium acetate", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "1. Nitration of benzene with nitric acid and sulfuric acid to form nitrobenzene", "2. Reduction of nitrobenzene to aniline using sodium hydride", "3. N-methylation of 2-fluoroaniline with methyl iodide and sodium hydride in N,N-dimethylformamide to form 5-amino-2-fluor-N-methylbenzene", "4. Acetylation of 5-amino-2-fluor-N-methylbenzene with acetic anhydride and sodium acetate to form 5-acetamido-2-fluor-N-methylbenzene", "5. Hydrolysis of 5-acetamido-2-fluor-N-methylbenzene with sodium hydroxide to form 5-amino-2-fluor-N-methylbenzoic acid", "6. Esterification of 5-amino-2-fluor-N-methylbenzoic acid with 4-methylpentan-2-ol and hydrochloric acid to form 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzoic acid", "7. Conversion of 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzoic acid to 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide using ethyl chloroformate and triethylamine", "8. Hydrolysis of 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide with hydrochloric acid to form 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide" ] }

CAS RN

1274060-43-3

Product Name

5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide

Molecular Formula

C14H21FN2O

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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